molecular formula C16H30O2 B14313281 3,5,5-Trimethylhexyl cyclohexanecarboxylate CAS No. 112668-12-9

3,5,5-Trimethylhexyl cyclohexanecarboxylate

Cat. No.: B14313281
CAS No.: 112668-12-9
M. Wt: 254.41 g/mol
InChI Key: XIWAEHLIHFRZAQ-UHFFFAOYSA-N
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Description

3,5,5-Trimethylhexyl cyclohexanecarboxylate is an organic compound that belongs to the ester family It is characterized by the presence of a cyclohexane ring attached to a carboxylate group, which is further bonded to a 3,5,5-trimethylhexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,5-Trimethylhexyl cyclohexanecarboxylate typically involves the esterification of cyclohexanecarboxylic acid with 3,5,5-trimethylhexanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of advanced catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production.

Chemical Reactions Analysis

Types of Reactions

3,5,5-Trimethylhexyl cyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Cyclohexanecarboxylic acid derivatives.

    Reduction: 3,5,5-Trimethylhexanol.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

3,5,5-Trimethylhexyl cyclohexanecarboxylate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5,5-Trimethylhexyl cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in various biochemical processes. The compound’s structure allows it to interact with enzymes and receptors, influencing cellular functions and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,5,5-Trimethylhexyl acetate
  • 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate
  • Cyclohexanecarboxylic acid, 3,5,5-trimethylhexyl ester

Uniqueness

3,5,5-Trimethylhexyl cyclohexanecarboxylate is unique due to its specific ester linkage and the presence of a cyclohexane ring. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds. Its unique combination of hydrophobic and hydrophilic regions makes it versatile for various applications in chemistry, biology, and industry.

Properties

CAS No.

112668-12-9

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

IUPAC Name

3,5,5-trimethylhexyl cyclohexanecarboxylate

InChI

InChI=1S/C16H30O2/c1-13(12-16(2,3)4)10-11-18-15(17)14-8-6-5-7-9-14/h13-14H,5-12H2,1-4H3

InChI Key

XIWAEHLIHFRZAQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCOC(=O)C1CCCCC1)CC(C)(C)C

Origin of Product

United States

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